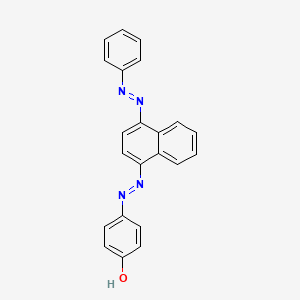
Disperse Orange 13
Overview
Description
Disperse Orange 13 is a synthetic dye belonging to the azo dye group, characterized by its vibrant orange color. It is primarily used for dyeing synthetic fibers such as polyester and acetate due to its excellent thermal stability and solubility properties . The chemical structure of this compound includes two azo groups (-N=N-) attached to aromatic rings, which contribute to its color and dyeing properties .
Mechanism of Action
Target of Action
Disperse Orange 13, also known as Solvent Orange 52, is primarily used in optoelectronic applications . It is a member of the Azo dye group and belongs to the double azo class . Its primary targets are the components of optoelectronic devices, such as organic light-emitting diodes (OLEDs) and organic solar cells .
Mode of Action
This compound interacts with its targets by enhancing their electro-optical properties . This is achieved through the dye’s absorption characteristics, with an absorbance peak at 215 nm . The dye’s interaction with light at this wavelength results in changes to the electronic and optical properties of the target device .
Biochemical Pathways
The biochemical pathways affected by this compound primarily involve the absorption and emission of light. The dye’s absorption characteristics influence the energy band gaps, absorption spectrum, and frontier orbital of the target device . These changes can affect the device’s performance, particularly in terms of its response to light.
Pharmacokinetics
While the term “pharmacokinetics” is typically used in the context of drug metabolism, in the case of this compound, we can consider its behavior in the environment of an optoelectronic device. The dye’s properties, such as its photo-thermal stability and dissolvability, influence its distribution and interaction within the device . .
Result of Action
The action of this compound results in enhanced optical and electronic properties of the target device . For instance, the dye can increase the absorption of the device, with λ maximum values ranging from 454.670 to 496.760 nm . These values fall within the visible light region, making the dye particularly useful in optoelectronic applications .
Action Environment
The action of this compound can be influenced by various environmental factors. For example, the dye’s photo-thermal stability allows it to maintain its properties under different light and heat conditions .
Biochemical Analysis
Biochemical Properties
Disperse Orange 13 plays a significant role in biochemical reactions due to its interaction with various biomolecules. It primarily interacts with enzymes and proteins through Van der Waals and dipole forces . These interactions can influence the dye’s diffusion and binding properties, which are crucial for its application in biochemical assays and optoelectronic devices . The compound’s absorbance peak at 215 nm is indicative of its strong interaction with light, making it useful in spectrophotometric analyses .
Cellular Effects
This compound has been shown to affect various types of cells and cellular processes. In HepG2 cells, a type of liver cancer cell line, this compound exhibits hepatotoxic effects, indicating its potential to disrupt cellular metabolism and function . The compound can influence cell signaling pathways, gene expression, and cellular metabolism, leading to changes in cell viability and function . These effects highlight the importance of understanding the cellular impact of this compound, especially in the context of its widespread use in industrial applications.
Molecular Mechanism
At the molecular level, this compound exerts its effects through binding interactions with biomolecules. The compound’s azo groups allow it to interact with proteins and enzymes, potentially leading to enzyme inhibition or activation . These interactions can result in changes in gene expression and cellular function, further emphasizing the need for detailed studies on the molecular mechanisms of this compound . The compound’s ability to enhance optical and electronic properties through molecular modifications also suggests its potential in advanced biochemical applications .
Temporal Effects in Laboratory Settings
The stability and degradation of this compound over time are critical factors in its laboratory use. Studies have shown that the compound maintains its stability under various conditions, making it suitable for long-term experiments . Its degradation products and long-term effects on cellular function need to be carefully monitored to ensure accurate and reliable results in in vitro and in vivo studies . The compound’s photo-thermal stability further supports its use in optoelectronic applications, where consistent performance over time is essential .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit minimal toxic effects, while higher doses can lead to significant toxicity and adverse effects . Studies have shown that this compound can cause allergic contact dermatitis and other toxic reactions in animal models, highlighting the importance of dosage control in experimental settings . Understanding the threshold effects and toxicology of this compound is crucial for its safe and effective use in various applications.
Metabolic Pathways
This compound is involved in several metabolic pathways, interacting with enzymes and cofactors that influence its metabolic flux and metabolite levels . The compound’s interaction with metabolic enzymes can lead to changes in its degradation and excretion, affecting its overall bioavailability and toxicity . Detailed studies on the metabolic pathways of this compound are essential for understanding its long-term effects and potential risks in biological systems.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are influenced by its interaction with transporters and binding proteins . The compound’s ability to bind to specific proteins can affect its localization and accumulation in different cellular compartments . Understanding the transport mechanisms of this compound is crucial for optimizing its use in biochemical assays and therapeutic applications.
Subcellular Localization
This compound’s subcellular localization plays a significant role in its activity and function. The compound can be directed to specific cellular compartments through targeting signals and post-translational modifications . These localization mechanisms can influence the compound’s interaction with biomolecules and its overall efficacy in biochemical reactions . Detailed studies on the subcellular localization of this compound are essential for understanding its role in cellular processes and optimizing its use in various applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: Disperse Orange 13 is synthesized through a diazotization reaction followed by azo coupling. The process typically involves the following steps:
Diazotization: An aromatic amine is treated with nitrous acid (generated in situ from sodium nitrite and hydrochloric acid) to form a diazonium salt.
Azo Coupling: The diazonium salt is then coupled with another aromatic compound, such as a phenol or aniline derivative, to form the azo dye.
Industrial Production Methods: In industrial settings, the synthesis of this compound is carried out in large reactors where precise control of temperature, pH, and reactant concentrations is maintained to ensure high yield and purity. The dye is then isolated, purified, and formulated into a fine powder or granules for commercial use .
Chemical Reactions Analysis
Types of Reactions: Disperse Orange 13 undergoes various chemical reactions, including:
Oxidation: The azo groups can be oxidized to form nitro compounds.
Reduction: The azo groups can be reduced to form amines.
Substitution: Aromatic substitution reactions can occur on the aromatic rings.
Common Reagents and Conditions:
Oxidation: Strong oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents like sodium dithionite or zinc dust in acidic conditions.
Substitution: Electrophilic aromatic substitution reactions using reagents like halogens or sulfonating agents.
Major Products Formed:
Oxidation: Formation of nitro derivatives.
Reduction: Formation of aromatic amines.
Substitution: Formation of halogenated or sulfonated derivatives.
Scientific Research Applications
Disperse Orange 13 has a wide range of applications in scientific research, including:
Chemistry: Used as a model compound in studies of azo dye synthesis and degradation.
Biology: Employed in staining techniques for microscopy.
Medicine: Investigated for its potential use in photodynamic therapy due to its light-absorbing properties.
Comparison with Similar Compounds
- Disperse Orange 1
- Disperse Red 9
- Disperse Yellow 42
Comparison: Disperse Orange 13 is unique due to its double azo structure, which provides enhanced thermal stability and solubility compared to other disperse dyes. Additionally, its vibrant orange color and excellent dyeing properties make it a preferred choice for dyeing synthetic fibers .
Properties
IUPAC Name |
4-[(4-phenyldiazenylnaphthalen-1-yl)diazenyl]phenol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H16N4O/c27-18-12-10-17(11-13-18)24-26-22-15-14-21(19-8-4-5-9-20(19)22)25-23-16-6-2-1-3-7-16/h1-15,27H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FWTBRYBHCBCJEQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N=NC2=CC=C(C3=CC=CC=C32)N=NC4=CC=C(C=C4)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H16N4O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID1064166 | |
| Record name | C.I. Disperse Orange 13 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID1064166 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
352.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid; [Sigma-Aldrich MSDS] | |
| Record name | Disperse Orange 13 | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/20657 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
CAS No. |
6253-10-7 | |
| Record name | Disperse Orange 13 | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=6253-10-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Phenol, 4-(2-(4-(2-phenyldiazenyl)-1-naphthalenyl)diazenyl)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006253107 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Phenol, 4-[2-[4-(2-phenyldiazenyl)-1-naphthalenyl]diazenyl]- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | C.I. Disperse Orange 13 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID1064166 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | p-[[4-(phenylazo)-1-naphthyl]azo]phenol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.025.801 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What are the potential applications of Disperse Orange 13 in solar cell technology?
A1: Research suggests that modifying the structure of this compound can enhance its optical and electronic properties, making it suitable for solar cell applications []. Specifically, adding molecules like thiadiazol, thiophene, and oxadiazole to DO13's structure can significantly improve its light absorption within the visible spectrum, a crucial factor for efficient solar energy conversion [].
Q2: How does the presence of phenol impact the dyeing process of polyester fabrics with this compound?
A2: Phenol plays a significant role in high-temperature dyeing of polyester with this compound. It significantly increases the dyeing acceleration factor, primarily by lowering the dyeing transition temperature (TD), especially at lower dyeing temperatures []. Additionally, phenol enhances dye solubility, leading to higher exhaustion and equilibrium dye uptake [].
Q3: Are there any studies exploring the distribution characteristics of this compound within microcapsules?
A3: Yes, researchers have investigated the distribution of this compound in single melamine resin wall microcapsules using a laser trapping-absorption microspectroscopy technique []. The study revealed that DO13 is homogenously solubilized within the inner toluene solution of the microcapsule, as evidenced by its consistent molar absorptivity in both the microcapsule and a homogeneous toluene solution [].
Q4: Has the purity of this compound used in textile industry applications been investigated?
A4: Thin layer chromatography analysis has shown that commercially available this compound, particularly the standardized textile IUCS, exhibits a high degree of purity []. This finding is crucial because it ensures that the dye used in textile applications is consistent and meets the required quality standards [].
Q5: Are there any known environmental concerns related to this compound?
A5: While specific studies on this compound's environmental impact are limited within the provided abstracts, its classification as an azo dye raises concerns. Azo dyes, as a group, are known to potentially release harmful aromatic amines during degradation processes, posing risks to ecosystems and human health []. Therefore, further research is needed to comprehensively assess the environmental fate and effects of DO13 and develop appropriate mitigation strategies.
Q6: Have any studies investigated the nonlinear optical properties of this compound?
A7: Yes, research has explored the nonlinear optical (NLO) properties of this compound incorporated into a Poly(N-vinylcarbozole) (PVK) matrix, forming a guest-host system []. The PVK/DO13 system displayed promising NLO characteristics, exhibiting both two-photon and saturable absorptions, suggesting its potential for applications in optical switching and optical limiting devices [].
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





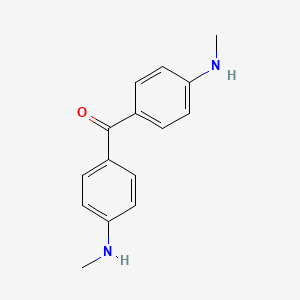
![5-Chloro-1-methyl-1H-benzo[d][1,3]oxazine-2,4-dione](/img/structure/B1581354.png)
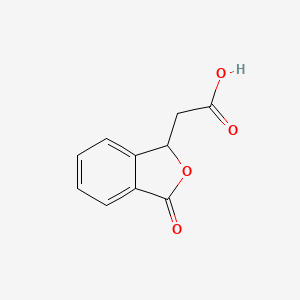
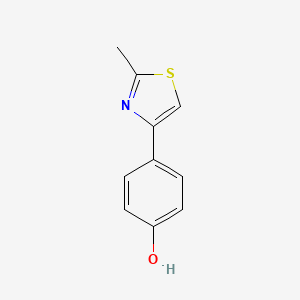



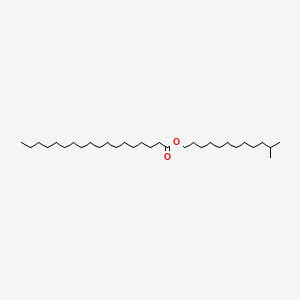
![carbonyl dichloride;2,6-dibromo-4-[2-(3,5-dibromo-4-hydroxyphenyl)propan-2-yl]phenol;phenol](/img/structure/B1581368.png)
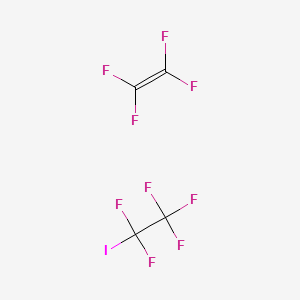
![Disodium;5-[[4-[(3-amino-3-oxopropyl)-(2-hydroxyethyl)amino]-6-anilino-1,3,5-triazin-2-yl]amino]-2-[2-[4-[[4-[(3-amino-3-oxopropyl)-(2-hydroxyethyl)amino]-6-anilino-1,3,5-triazin-2-yl]amino]-2-sulfonatophenyl]ethenyl]benzenesulfonate](/img/structure/B1581371.png)
